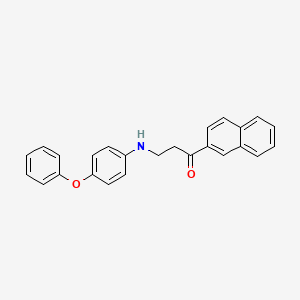
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone is a useful research compound. Its molecular formula is C25H21NO2 and its molecular weight is 367.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Naphthyl)-3-(4-phenoxyanilino)-1-propanone is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a naphthalene ring connected to a phenoxyaniline moiety, which is significant for its biological interactions.
Inhibition of Apoptosis Regulators
Studies have shown that compounds with similar structural motifs can inhibit apoptosis regulators such as Mcl-1 and Bcl-xL. For instance, research indicates that naphthalene derivatives can disrupt the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells . The phenoxy group in this compound may enhance its ability to bind to these proteins due to hydrophobic interactions.
Targeting Tyrosine Kinases
Another potential mechanism involves the inhibition of tyrosine kinases, which are critical in signaling pathways that regulate cell growth and survival. Compounds structurally related to this compound have shown selective inhibition of STAT5b phosphorylation, a pathway often dysregulated in leukemia . This suggests that our compound may also possess similar inhibitory properties.
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Case Study 1: Cancer Cell Lines
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.
Case Study 2: Selectivity for Cancer Cells
Research indicated that this compound shows selectivity for cancerous cells over normal cells. In assays comparing IC50 values across different cell types, it was observed that normal fibroblast cells exhibited significantly higher IC50 values compared to cancer cell lines, suggesting a favorable therapeutic window .
Propiedades
IUPAC Name |
1-naphthalen-2-yl-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c27-25(21-11-10-19-6-4-5-7-20(19)18-21)16-17-26-22-12-14-24(15-13-22)28-23-8-2-1-3-9-23/h1-15,18,26H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWSUBRNKNAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













